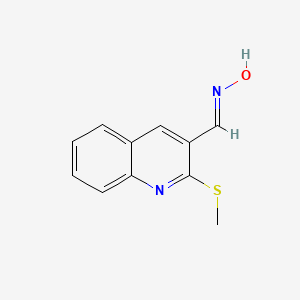

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXXKUJFTYTGF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=CC=CC=C2C=C1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Overview

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structure allows it to serve as an important intermediate in the synthesis of pharmaceutical compounds and advanced materials.

Medicinal Chemistry

This compound has been investigated for its potential anticancer and antimicrobial activities. It acts as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new therapeutic agents. Studies have shown that derivatives of quinoline compounds often exhibit significant biological activity, including enzyme inhibition and interaction with biological macromolecules, making them valuable in drug discovery efforts .

Organic Synthesis

This compound serves as a versatile building block for synthesizing various heterocyclic compounds, which are crucial in drug development. The oxime functional group allows for further chemical modifications, enhancing the compound's utility in organic synthesis. It has been utilized in reactions such as thioacetalization and Friedel-Crafts reactions , demonstrating its ability to participate in complex synthetic pathways .

Materials Science

In materials science, this compound is explored for developing new materials with unique properties. Its chemical properties enable it to be used in creating polymers and catalysts that have potential applications in various industrial processes. The incorporation of this compound into polymer matrices can lead to enhanced material performance due to its structural characteristics .

Case Studies

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of quinoline derivatives, including this compound. In a study focusing on various synthesized compounds, significant antimicrobial activity was observed against pathogens such as Mycobacterium smegmatis and Candida albicans, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases, which play a critical role in cancer progression. This property makes it a candidate for further investigation in cancer therapeutics .

- Synthesis of Heterocycles : A notable application involves using this compound as a precursor for synthesizing more complex heterocyclic structures through palladium-catalyzed reactions. These reactions have demonstrated efficiency and selectivity, making them suitable for large-scale synthesis in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The oxime group can also form stable complexes with metal ions, which can be exploited in catalysis and materials science .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural differences and similarities with analogous compounds:

Key observations :

- Core structure: Quinoline derivatives (target compound and 2-chloro analog) exhibit a nitrogen-containing aromatic system distinct from quinoxaline (two adjacent nitrogen atoms), influencing π-electron delocalization and binding properties.

- The n-octylsulfanyl group in the quinoxaline derivative further increases hydrophobicity .

- Functional groups: The oxime moiety introduces chelating capabilities, which may enhance metal-binding interactions in biological systems compared to non-oxime derivatives .

Biological Activity

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the oxime class, characterized by the functional group R1R2C=NOH. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate oxime formation.

The biological activity of this compound is primarily linked to its interaction with acetylcholinesterase (AChE) . Oximes are known for their ability to reactivate AChE, which plays a crucial role in the cholinergic pathway by breaking down acetylcholine in the synaptic cleft. The reactivation of AChE can restore normal nerve signal transmission, making this compound potentially useful in treating conditions like organophosphate poisoning.

Pharmacokinetics

The pharmacokinetics of oximes generally indicate rapid absorption and distribution within the body. Factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For instance, research indicates that derivatives with varying substituents exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

In medicinal chemistry, compounds similar to this compound have shown promise as anticancer agents. A study reported that certain quinoline derivatives possess cytotoxic effects against cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Key Mechanism |

|---|---|---|

| 2-Quinolinecarbaldehyde oxime | Moderate antimicrobial activity | AChE reactivation |

| 3-Quinolinecarbaldehyde oxime | Significant anticancer properties | Inhibition of cell proliferation |

| 2-(Methylsulfanyl)-3-quinolinecarbaldehyde | Strong AChE reactivation | Restoration of cholinergic signaling |

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to their counterparts lacking this substituent .

- Anticancer Activity : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells through caspase activation pathways. The presence of specific functional groups significantly influenced their cytotoxicity profiles .

Q & A

Basic: What are the established synthetic routes for 2-(methylsulfanyl)-3-quinolinecarbaldehyde oxime, and how can reaction efficiency be optimized?

Methodological Answer:

The oxime is typically synthesized via condensation of 2-(methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride. A standard procedure involves dissolving the aldehyde (1 mmol) in ethanol with hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) as a base. The mixture is stirred at ambient temperature for 2 hours, followed by quenching with ice-cold water and extraction with chloroform. Purification via rota-evaporation under reduced pressure yields the oxime . Optimization strategies include:

- Solvent selection : Ethanol or methanol enhances solubility of intermediates.

- Stoichiometry : Excess hydroxylamine (1.5–2 eq.) ensures complete conversion.

- Temperature control : Prolonged reflux may degrade sensitive substituents; ambient conditions are preferred for oxime formation.

Basic: What analytical techniques are critical for confirming the structure and purity of this oxime derivative?

Methodological Answer:

Key characterization methods:

- NMR spectroscopy : and NMR confirm the oxime’s imine (-CH=N-OH) proton (~8.5–9.5 ppm) and quinolone ring protons. The methylsulfanyl group (-SMe) appears as a singlet near 2.5 ppm .

- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and N–O (920–960 cm) validate oxime formation .

- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and molecular packing, as demonstrated in structurally analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde derivatives .

Advanced: How does the methylsulfanyl substituent influence the reactivity of the quinoline core in nucleophilic or electrophilic reactions?

Methodological Answer:

The -SMe group is electron-donating via resonance, activating the quinoline ring toward electrophilic substitution at the 4- and 6-positions. However, steric hindrance from the methyl group may limit accessibility. Experimental approaches to assess reactivity:

- Electrophilic bromination : React with Br in acetic acid to track substitution patterns.

- Nucleophilic displacement : Test reactions with amines or alkoxides to evaluate leaving-group potential.

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and Frontier Molecular Orbitals (FMOs) to predict reactive sites .

Advanced: What methodologies are employed to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with controls like doxorubicin .

- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays to probe mode of action .

Advanced: How do pH and temperature affect the stability of this compound in solution?

Methodological Answer:

- pH-dependent stability : Oximes hydrolyze under acidic conditions (pH < 3) to regenerate the aldehyde. Monitor via HPLC at varying pH (1–10) using phosphate/citrate buffers .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Store solutions at 4°C in inert atmospheres to prevent oxidation of the -SMe group .

Advanced: What computational tools are used to predict the pharmacokinetic properties or binding interactions of this compound?

Methodological Answer:

- ADMET prediction : Software like SwissADME or ADMETLab 2.0 estimates bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like topoisomerase II or bacterial gyrase. Use crystal structures (PDB IDs: 1ZXM, 6RKY) for accuracy .

- MD simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.